Home > Products > Screening Compounds P72871 > 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea
1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea - 941964-64-3

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea

Catalog Number: EVT-2740496
CAS Number: 941964-64-3
Molecular Formula: C19H21ClFN3O2
Molecular Weight: 377.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. The compound's structure features a chlorophenyl group, a fluorophenyl group, and a morpholinoethyl moiety, which contribute to its biological activity and pharmacological properties.

Source

The synthesis and characterization of this compound have been documented in various scientific studies and patents. Notably, it has been described in patent literature as part of a broader investigation into urea derivatives with potential therapeutic applications, such as cytokine inhibition and antiviral activity against hepatitis B virus .

Classification

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is classified under the category of aryl ureas, which are known for their diverse biological activities. This classification is significant as it helps in understanding the compound's interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea typically involves several key steps:

  1. Formation of the Urea Linkage: The initial step involves the reaction between an isocyanate and an amine, leading to the formation of the urea functional group.
  2. Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions on suitable precursors.
  3. Morpholinoethyl Group Introduction: The morpholinoethyl moiety is added via alkylation or similar methods to ensure that the resulting compound retains its desired structural characteristics.

Technical details regarding the reaction conditions, solvents used, and purification methods (such as column chromatography or recrystallization) are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea can be represented as follows:

  • Chemical Formula: C18H20ClF N2O
  • Molecular Weight: Approximately 332.82 g/mol
  • Structural Features:
    • A central urea group (–NH–C(=O)–NH–)
    • A 4-chlorophenyl group attached to one nitrogen atom
    • A 2-(4-fluorophenyl)-2-morpholinoethyl group attached to the other nitrogen atom

Data

The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for confirmation of its identity and purity.

Chemical Reactions Analysis

Reactions

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea can undergo various chemical reactions typical for urea derivatives:

  • Hydrolysis: In aqueous environments, the urea bond may hydrolyze, leading to the formation of amines and carbon dioxide.
  • Nucleophilic Substitution: The presence of halogen substituents allows for further nucleophilic substitution reactions, potentially modifying the compound for enhanced activity.
  • Rearrangements: Under certain conditions, structural rearrangements may occur, affecting biological activity.

Technical details regarding reaction conditions (temperature, pressure, catalysts) are crucial for understanding these transformations.

Mechanism of Action

The mechanism of action for 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea involves its interaction with specific biological targets:

  • Cytokine Inhibition: The compound has been shown to inhibit cytokine signaling pathways, which are crucial in inflammatory responses and immune regulation.
  • Antiviral Activity: Research indicates that similar compounds may act as allosteric modulators of viral capsid assembly, disrupting the lifecycle of viruses such as hepatitis B .

Data from pharmacological studies provide insights into how these interactions occur at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary depending on purity.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture and extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant data from experimental studies help characterize these properties further.

Applications

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammatory diseases or viral infections.
  • Biochemical Research: Used in studies investigating cytokine signaling pathways or viral assembly mechanisms.
  • Pharmaceutical Development: May serve as a template for synthesizing analogs with improved efficacy or reduced toxicity profiles.

Its diverse applications underscore its significance in ongoing research efforts aimed at combating various health challenges.

Introduction to Urea-Based Pharmacophores in Medicinal Chemistry

Structural Evolution of Diarylurea Derivatives in Drug Discovery

Diarylurea derivatives represent a structurally versatile class of bioactive compounds that have undergone significant optimization in medicinal chemistry. The foundational scaffold features two aromatic rings connected by a urea linkage (–NH–CO–NH–), which serves as a privileged pharmacophore due to its hydrogen-bonding capacity and conformational stability. Early examples like sorafenib (approved for renal cell carcinoma) established the N-aryl-N'-(4-chloro-3-trifluoromethylphenyl)urea motif as a potent kinase inhibitor framework targeting VEGFR and Raf pathways [9]. This scaffold evolved through strategic hybridization approaches, where diarylureas were integrated with other pharmacophoric elements like 2,4-diarylpyrimidines to create multi-targeted agents [3]. Such hybrids retain the urea’s hydrogen-bonding functionality while expanding target engagement – for example, enhancing inhibition of angiogenic and proliferative kinases through complementary binding interactions.

Modern synthetic routes enable precise structural diversification. Nucleophilic addition of amines to isocyanates remains a benchmark method, allowing controlled introduction of chlorophenyl, fluorophenyl, and morpholinoethyl substituents under mild conditions [6]. Alternatively, multi-step sequences facilitate complex modifications, such as coupling pre-formed cyclohexylhydroxyethyl or phenoxyethyl intermediates with urea-forming reagents. These methods yield derivatives with >95% purity after chromatographic purification or recrystallization [6]. The structural adaptability of diarylureas is exemplified by their incorporation into hepatitis B virus (HBV) capsid assembly modulators, where 4-oxotetrahydropyrimidine-1(2H)-carboxamides induce aberrant core protein dimerization [8].

Table 1: Evolution of Key Diarylurea-Based Therapeutics

CompoundStructural FeaturesTherapeutic TargetClinical/Biological Significance
SorafenibN-(4-Chloro-3-trifluoromethylphenyl)-N'-(methylcarbamoyl)ureaVEGFR, Raf kinasesFDA-approved for renal/hepatic carcinomas
RegorafenibFluoro-substituted diarylurea with difluorophenylAngiokinase inhibitorFDA-approved for metastatic colorectal cancer
HBV Capsid Modulator 274-Oxotetrahydropyrimidine-1-carboxamideHepatitis B core proteinInduces empty capsids (EC₅₀ <1 μM)
Hybrid Pyrimidine-Ureas5-(3-Arylureido)-2,4-diarylpyrimidinesMulti-kinase inhibitionSynergistic antiproliferative effects [3]

Role of Chlorophenyl and Fluorophenyl Motifs in Bioactive Compound Design

Chlorophenyl and fluorophenyl substituents confer distinct physicochemical and target-binding properties that enhance the bioactivity of urea derivatives. The 4-chlorophenyl group enhances membrane permeability through increased lipophilicity (clogP +0.5–0.8) while providing steric bulk for hydrophobic pocket occupancy. In cyclooxygenase-2 (COX-2) inhibitors, 1-(4-methylsulfonylphenyl)-3-(4-chlorophenyl)urea exhibits 4-fold greater potency than its non-halogenated analog due to favorable van der Waals contacts within the COX-2 active site [4]. Similarly, 4-fluorophenyl motifs leverage the fluorine atom’s high electronegativity to engage in dipole-dipole interactions or orthogonal hydrogen bonds with backbone amides of kinases like VEGFR2 [9].

In HBV capsid modulators, 4-chlorophenyl carboxamides induce allosteric conformational changes that accelerate capsid assembly kinetics. Compounds featuring this motif shift electrophoretic mobility in native gels, confirming altered capsid morphology [8]. The synergistic electronic effects of para-chloro and para-fluoro substituents are exploited in dual-targeted hybrids:

  • Chlorine’s polarizability stabilizes adjacent π-systems in aryl rings, enhancing stacking with tyrosine residues.
  • Fluorine’s inductive effect modulates the urea’s carbonyl electrophilicity, fine-tuning hydrogen-bond donation to catalytic aspartates (e.g., in kinase ATP-binding sites) [9].

Table 2: Impact of Halogenated Aryl Motifs on Pharmacological Profiles

MotifElectronic PropertiesBiological InteractionsExemplar Compound Activity
4-Chlorophenylσₚ = +0.23; enhances lipophilicityHydrophobic pocket filling, van der Waals contactsCOX-2 IC₅₀ = 0.11 μM [4]
4-Fluorophenylσₚ = +0.06; strong dipoleC–H···F hydrogen bonds, dipole-dipole interactionsVEGFR2 inhibition (IC₅₀ <50 nM) [9]
3,4-DihalophenylCombined steric/electronic effectsCooperative binding to allosteric sitesHBV EC₅₀ = 0.8 μM [8]

Morpholinoethyl Linkers as Conformational Modulators in Small-Molecule Therapeutics

The morpholinoethyl linker (–CH₂CH₂–morpholine) serves as a multifunctional spacer that balances conformational flexibility with directed hydrogen-bonding capacity. Morpholine’s saturated six-membered ring adopts a chair conformation that positions its oxygen and nitrogen atoms for optimal solvent exposure or target engagement [2]. In 1-(4-chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea, the ethyl tether allows the morpholine to adopt multiple low-energy rotamers, enabling adaptation to diverse binding pockets. X-ray crystallography confirms that N–H···O hydrogen bonds between the urea proton and morpholine oxygen stabilize intramolecular contacts, reducing desolvation penalties upon target binding [2].

The linker’s proton-accepting capacity enhances solubility under physiological conditions. Morpholine’s pKa ~6.5 facilitates salt formation in acidic microenvironments (e.g., tumor extracellular pH 6.0–7.0), promoting tissue-specific accumulation [7]. This property is leveraged in peptide-drug conjugates where morpholine-containing linkers enable pH-dependent payload release in acidic tumor microenvironments [7]. Additionally, morpholinoethyl spacers mitigate cytotoxicity by reducing off-target membrane interactions – a critical advantage over simpler alkyl chains in kinase-targeted agents [9].

Table 3: Structural and Functional Attributes of Morpholinoethyl Linkers

AttributeStructural BasisFunctional Consequence
Chair conformationStable chair geometry (ΔG <1 kcal/mol)Preorganized H-bond acceptor sites [2]
N–H···O hydrogen bondingUrea N–H to morpholine O (d = 2.03 Å, ∠ = 162°)Stabilizes bioactive conformation [2]
pH-dependent solubilityMorpholine pKa ~6.5Enhanced solubility in acidic microenvironments [7]
Rotational flexibilityEthyl tether (C–C bond rotation ±120°)Adaptability to diverse binding pockets [9]

The integration of morpholinoethyl spacers exemplifies rational design to optimize drug-target residence times. Molecular dynamics simulations indicate that morpholine oxygen participates in water-bridged hydrogen bonds with kinase hinge residues, extending complex half-lives by 2–3 fold compared to des-morpholine analogs [9]. This synergy between urea pharmacophores and advanced linkers underscores the sophistication achievable in contemporary small-molecule therapeutics.

Properties

CAS Number

941964-64-3

Product Name

1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea

Molecular Formula

C19H21ClFN3O2

Molecular Weight

377.84

InChI

InChI=1S/C19H21ClFN3O2/c20-15-3-7-17(8-4-15)23-19(25)22-13-18(24-9-11-26-12-10-24)14-1-5-16(21)6-2-14/h1-8,18H,9-13H2,(H2,22,23,25)

InChI Key

UUARBESDCOTSOU-UHFFFAOYSA-N

SMILES

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.